molecular formula C12H12ClN3 B177918 N-benzyl-6-chloro-N-methylpyridazin-3-amine CAS No. 141193-20-6

N-benzyl-6-chloro-N-methylpyridazin-3-amine

Cat. No.: B177918
CAS No.: 141193-20-6
M. Wt: 233.69 g/mol
InChI Key: COMNEAHRVDUXCV-UHFFFAOYSA-N
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Description

N-benzyl-6-chloro-N-methylpyridazin-3-amine is a chemical compound with the molecular formula C12H12ClN3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzyl group, a chloro substituent, and a methyl group attached to a pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-chloro-N-methylpyridazin-3-amine typically involves the reaction of 3,6-dichloropyridazine with N-methylbenzylamine. The reaction is carried out in the presence of a suitable solvent, such as ethyl acetate, under controlled temperature and pressure conditions . The reaction proceeds through nucleophilic substitution, where the chlorine atom at the 6-position of the pyridazine ring is replaced by the N-methylbenzylamine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The raw materials, including 3,6-dichloropyridazine and N-methylbenzylamine, are sourced from reliable suppliers to maintain consistency in production .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-chloro-N-methylpyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives .

Scientific Research Applications

N-benzyl-6-chloro-N-methylpyridazin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-6-chloro-N-methylpyridazin-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-methylpyridazin-3-amine
  • N-methylbenzylamine
  • 3,6-Dichloropyridazine

Uniqueness

N-benzyl-6-chloro-N-methylpyridazin-3-amine is unique due to the presence of both a benzyl group and a chloro substituent on the pyridazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-benzyl-6-chloro-N-methylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c1-16(9-10-5-3-2-4-6-10)12-8-7-11(13)14-15-12/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMNEAHRVDUXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561220
Record name N-Benzyl-6-chloro-N-methylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141193-20-6
Record name N-Benzyl-6-chloro-N-methylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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